1-(2-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
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Overview
Description
1-(2-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that features a benzothiazole ring fused with a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminothiophenol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzothiazoles .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the benzothiazole ring.
Benzothiazole: Lacks the chlorobenzoyl group but shares the benzothiazole ring structure.
2-Aminothiophenol: A precursor in the synthesis of benzothiazole derivatives.
Uniqueness: 1-(2-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is unique due to its combined structural features of both the chlorobenzoyl and benzothiazole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGDSDHIDWEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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